molecular formula C12H13IO3 B1325318 6-(3-Iodophenyl)-6-oxohexanoic acid CAS No. 898790-86-8

6-(3-Iodophenyl)-6-oxohexanoic acid

Cat. No.: B1325318
CAS No.: 898790-86-8
M. Wt: 332.13 g/mol
InChI Key: WYUJKKRJIGVNEB-UHFFFAOYSA-N
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Description

The compound “6-(3-Iodophenyl)-6-oxohexanoic acid” is a carboxylic acid with an iodine atom on the phenyl group. The presence of the iodine atom suggests that this compound could be used in various organic reactions as iodine is a good leaving group. The carboxylic acid group (-COOH) is a polar functional group that can participate in hydrogen bonding, making this compound likely to be soluble in water .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a six-carbon chain (hexanoic acid) with a carboxylic acid group at one end and an iodophenyl group attached to the other end . The exact structure would need to be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The compound “this compound” could potentially undergo a variety of chemical reactions. The iodine atom on the phenyl ring makes it a good leaving group, which means it could be replaced by other groups in a substitution reaction . The carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. As a carboxylic acid, it would be expected to exhibit strong hydrogen bonding, resulting in a higher boiling point compared to hydrocarbons of similar molecular weight . The presence of the iodine atom could increase the compound’s density and molecular weight .

Scientific Research Applications

Synthesis and Anti-inflammatory Properties

6-(3-Iodophenyl)-6-oxohexanoic acid and related compounds have been synthesized and evaluated for their anti-inflammatory properties. For instance, the synthesis of a series of 6-aryl-4-oxohexanoic acids, including structures similar to this compound, was accomplished through condensation reactions. These compounds were tested for their non-steroidal anti-inflammatory drug (NSAID) activities, showing significant in vivo anti-inflammatory effects (Abouzid et al., 2007).

Analytical Characterization and Fragmentation Studies

The compound's structural analogs have been characterized using mass spectrometry. Studies on 5-oxohexanoic acid and 6-oxoheptanoic acid explored their fragmentation behaviors under collision-induced dissociation, revealing unique fragmentation patterns relevant to the understanding of similar compounds like this compound (Kanawati et al., 2007).

Enzymatic Production Methods

Research has also focused on enzymatic methods for producing similar compounds. An enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme was developed, which could be relevant for producing or modifying compounds like this compound (Yamada et al., 2017).

Application in Organic Synthesis and Polymer Chemistry

Various related compounds have been synthesized and used in organic synthesis and polymer chemistry. For example, the synthesis of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives involved reactions with 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, which are structurally related to this compound (Kobayashi et al., 2008).

Biotransformation and Environmental Studies

Biotransformation studies have been conducted on similar compounds, like 6:2 fluorotelomer alcohol, by fungi like Phanerochaete chrysosporium. These studies are relevant to understanding the environmental fate and potential bioremediation applications of compounds like this compound (Tseng et al., 2014).

Properties

IUPAC Name

6-(3-iodophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO3/c13-10-5-3-4-9(8-10)11(14)6-1-2-7-12(15)16/h3-5,8H,1-2,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUJKKRJIGVNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645398
Record name 6-(3-Iodophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-86-8
Record name 3-Iodo-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Iodophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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